2H,5H-Pyrano(3,2-C)(1)benzopyran-5-one, 3,4-dihydro-2,2-dimethyl-

pyranocoumarin isomer differentiation mass spectrometry structural elucidation

2H,5H-Pyrano(3,2-C)(1)benzopyran-5-one, 3,4-dihydro-2,2-dimethyl- (CAS 31490-68-3), systematically named 2,2-dimethyl-3,4-dihydropyrano[3,2-c]chromen-5-one, is an angular pyranocoumarin with molecular formula C14H14O3 and molecular weight 230.26 g/mol. This compound belongs to the pyrano[3,2-c]benzopyran-5-one subclass and is registered under FDA UNII SXO757LF40 as well as EPA CompTox DTXSID90346828.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 31490-68-3
Cat. No. B12780507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H,5H-Pyrano(3,2-C)(1)benzopyran-5-one, 3,4-dihydro-2,2-dimethyl-
CAS31490-68-3
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(O1)C3=CC=CC=C3OC2=O)C
InChIInChI=1S/C14H14O3/c1-14(2)8-7-10-12(17-14)9-5-3-4-6-11(9)16-13(10)15/h3-6H,7-8H2,1-2H3
InChIKeyMGHXTRIJAXFCOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H,5H-Pyrano(3,2-C)(1)benzopyran-5-one, 3,4-dihydro-2,2-dimethyl- (CAS 31490-68-3): Angular Pyranocoumarin Procurement Guide


2H,5H-Pyrano(3,2-C)(1)benzopyran-5-one, 3,4-dihydro-2,2-dimethyl- (CAS 31490-68-3), systematically named 2,2-dimethyl-3,4-dihydropyrano[3,2-c]chromen-5-one, is an angular pyranocoumarin with molecular formula C14H14O3 and molecular weight 230.26 g/mol [1]. This compound belongs to the pyrano[3,2-c][1]benzopyran-5-one subclass and is registered under FDA UNII SXO757LF40 as well as EPA CompTox DTXSID90346828 [1]. It is also cataloged under the common name Norpterphyllin III and has been identified as a human blood metabolite (M6) of the clinical-stage anticancer drug candidate ARQ 501 (β-lapachone), formed via a unique red blood cell-mediated decarbonylation/oxidation pathway [2]. The compound is achiral, possesses zero hydrogen bond donors, three hydrogen bond acceptors, and zero rotatable bonds, yielding a computed XLogP3 of 2.9 and a topological polar surface area of 35.50 Ų [3].

Why Generic Pyranocoumarin Substitution Fails for CAS 31490-68-3 in Analytical and Pharmacological Workflows


Substituting CAS 31490-68-3 with a generic pyranocoumarin or even its linear regioisomer dihydroxanthyletin (pyrano[3,2-g]chromen-8-one) introduces irreconcilable analytical and functional discrepancies. Angular pyranocoumarins (pyrano[3,2-c]chromen-5-ones) and linear pyranocoumarins (pyrano[3,2-g]chromen-8-ones) share the identical molecular formula C14H14O3 but differ fundamentally in the annelation position of the dihydropyran ring onto the coumarin nucleus [1]. This angular-versus-linear isomerism produces distinct electron-impact mass spectrometric fragmentation patterns, as documented by Bravo et al. (1985) in a dedicated comparative study of isomeric 2,2-dimethylpyrano[3,2-c][1]benzopyran-5-ones, enabling unambiguous structural differentiation via mass spectrometry [2]. Furthermore, this specific compound is a validated human blood metabolite of the Phase II clinical candidate ARQ 501, produced exclusively through red blood cell-mediated decarbonylation/oxidation—a metabolic route not replicated by liver microsomes or hepatocytes—making it irreplaceable as an authentic reference standard for pharmacokinetic and toxicological studies [3]. Generic substitution with a non-metabolite pyranocoumarin would invalidate metabolite identification and quantification workflows.

Quantitative Differentiation Evidence for CAS 31490-68-3 Against Closest Analogs


Angular (Pyrano[3,2-c]) Versus Linear (Pyrano[3,2-g]) Regioisomerism: Structural Identity Confirmation by Mass Spectrometry

CAS 31490-68-3 is the angular pyranocoumarin isomer (2,2-dimethyl-3,4-dihydropyrano[3,2-c]chromen-5-one), which is structurally distinct from the linear isomer dihydroxanthyletin (2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one, PubChem CID 10466390). Both share the molecular formula C14H14O3 and molecular weight 230.26 g/mol, but differ in the fusion position of the dihydropyran ring to the coumarin scaffold [1]. Bravo et al. (1985) conducted a dedicated electron impact (EI) mass spectrometry study specifically comparing isomeric 2,2-dimethylpyrano[3,2-c][1]benzopyran-5-ones (angular) and pyrano[2,3-b][1]benzopyran-5-ones (pyranochromones), demonstrating that the angular isomer series produces distinct fragmentation pathways with characteristic fragment ions that differ from those of linear regioisomers, as confirmed by exact mass measurements, linked scans, and collisionally activated decomposition experiments [2].

pyranocoumarin isomer differentiation mass spectrometry structural elucidation electron impact fragmentation

Authentic Drug Metabolite Reference Standard: ARQ 501 Metabolite M6 Identity and RBC-Specific Formation Kinetics

CAS 31490-68-3 is structurally identical to ARQ 501 metabolite M6, a human blood metabolite of the Phase II clinical anticancer agent β-lapachone (ARQ 501). Yang et al. (2008) reported that after 180 min incubation of [14C]ARQ 501 in human whole blood at 37 °C, four major metabolites (M1, M2, M3, and M5) and two minor metabolite peaks (M4 and M6) were produced [1]. The M6 metabolite (CAS 31490-68-3) arises specifically through a decarbonylation/oxidation pathway. Critically, neither M6 nor M4 were detected in in vitro incubations of ARQ 501 with human liver microsomes or hepatocytes, confirming that these metabolites are produced exclusively by the red blood cell metabolic system and not by hepatic CYP450 enzymes [1]. Chemical synthesis of the authentic M6 reference standard was required because the metabolite could not be generated in sufficient quantity from biological matrices, and its structural identity was confirmed by synthesis as described in the same study [1].

drug metabolism red blood cell metabolism reference standard pharmacokinetics β-lapachone

Physicochemical Property Differentiation: Computed Descriptors Impacting Chromatographic Retention and Formulation Behavior

CAS 31490-68-3 possesses a well-defined set of computed physicochemical descriptors that influence its behavior in chromatographic separation and formulation contexts relative to structurally related pyranocoumarins. The compound has an XLogP3 of 2.9, zero hydrogen bond donors, three hydrogen bond acceptors, zero rotatable bonds, and a topological polar surface area (TPSA) of 35.50 Ų [1]. The absence of rotatable bonds confers conformational rigidity not present in analogs bearing flexible substituents at the 2-position, such as 2-hydroxymethyl-2-methyl derivatives. The XLogP3 value of 2.9 indicates moderate lipophilicity, which is distinct from more polar hydroxylated angular pyranocoumarins (e.g., decursinol, PubChem CID 442127, which carries a 3-hydroxy substituent and has a lower predicted logP). The TPSA of 35.50 Ų places this compound below the typical threshold of 60 Ų associated with good oral bioavailability, suggesting favorable membrane permeability characteristics relative to more polar pyranocoumarin derivatives [2].

physicochemical properties XLogP3 chromatographic retention formulation pyranocoumarin

Regulatory Traceability: Unique FDA UNII Identifier and Metabolite Documentation Distinguishing CAS 31490-68-3 from Unregistered Analogs

CAS 31490-68-3 holds a validated FDA Unique Ingredient Identifier (UNII: SXO757LF40), registered in the FDA Substance Registration System, and is cross-referenced in the EPA CompTox Chemicals Dashboard (DTXSID90346828) and PubChem (CID 615465) [1]. The NCATS Inxight database explicitly documents this compound as ARQ 501 METABOLITE M4 (also consistent with M6 structural identity) under the common name Norpterphyllin III [1]. This regulatory-grade documentation distinguishes CAS 31490-68-3 from unregistered pyranocoumarin analogs that lack validated identifiers and drug metabolite provenance. The compound is further cataloged in the international Drug Metabolite database (INTEDE ID: DM006729) as ARQ-501 M4-1, establishing a documented relationship between the parent drug ARQ 501 and this specific metabolite [2]. In contrast, the linear regioisomer dihydroxanthyletin (PubChem CID 10466390) is not associated with any clinical drug metabolite pathway and lacks a UNII designation [3].

FDA UNII regulatory compliance metabolite identification reference standard qualification drug metabolism

Procurement-Driven Application Scenarios for CAS 31490-68-3 (Angular Pyranocoumarin, ARQ 501 Metabolite M6)


Authentic Reference Standard for ARQ 501/β-Lapachone Pharmacokinetic Bioanalysis

Bioanalytical laboratories conducting LC-MS/MS quantification of ARQ 501 and its metabolites in human plasma or whole blood require CAS 31490-68-3 as the chemically synthesized and structurally confirmed reference standard for metabolite M6. As established in Section 3, this metabolite is formed exclusively in red blood cells and is absent from liver microsome or hepatocyte incubations [1]. Use of the authenticated reference standard enables accurate calibration curve preparation, method validation per ICH M10 guidelines, and incurred sample reanalysis (ISR) for clinical and preclinical pharmacokinetic studies of β-lapachone.

Mass Spectrometric Differentiation of Angular vs. Linear Pyranocoumarin Isomers in Natural Product Chemistry

Natural product research laboratories isolating pyranocoumarins from plant sources (Apiaceae, Rutaceae) encounter mixtures of angular and linear regioisomers that co-elute under standard chromatographic conditions. CAS 31490-68-3 serves as a diagnostic EI-MS reference standard for the angular pyrano[3,2-c]chromen-5-one scaffold, enabling unambiguous differentiation from the linear pyrano[3,2-g]chromen-8-one series based on characteristic fragment ions documented by Bravo et al. (1985) [2]. This is essential for correct structural assignment when NMR data alone may be insufficient to distinguish regioisomers.

Physicochemical Reference Material for Chromatographic Method Development

CAS 31490-68-3, with its well-defined XLogP3 of 2.9, TPSA of 35.50 Ų, zero H-bond donors, zero rotatable bonds, and MW of 230.26 g/mol [3], provides a reproducible and well-characterized analyte for developing and validating reversed-phase HPLC and UHPLC methods targeting moderately lipophilic pyranocoumarins. Its conformational rigidity (zero rotatable bonds) reduces retention time variability compared to flexible analogs, making it suitable as a system suitability test (SST) compound in pharmacopeial method development.

Drug Metabolite Reference for GLP-Compliant Toxicological Studies

For contract research organizations (CROs) and pharmaceutical development teams conducting GLP toxicology studies on ARQ 501 or related naphthoquinone anticancer agents, CAS 31490-68-3 provides an audit-trail-ready reference standard. Its validated FDA UNII (SXO757LF40) and INTEDE drug metabolite registration (DM006729) [4] support regulatory submission documentation, while its availability as a synthesized reference standard (rather than an isolated biological metabolite) ensures batch-to-batch consistency in quantitative toxicokinetic analysis of the RBC-mediated metabolic pathway.

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